molecular formula C28H28N4O B12137373 N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide

Cat. No.: B12137373
M. Wt: 436.5 g/mol
InChI Key: LSWWCKPXWTZFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is a heterocyclic compound featuring a quinoxaline core substituted with two phenyl groups at the 2- and 3-positions. The 6-position is functionalized with a carboxamide group, where the nitrogen atoms are substituted with a methyl group and a 1-methylpiperidin-4-yl moiety. Quinoxaline derivatives are known for their diverse biological activities, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula

C28H28N4O

Molecular Weight

436.5 g/mol

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide

InChI

InChI=1S/C28H28N4O/c1-31-17-15-23(16-18-31)32(2)28(33)22-13-14-24-25(19-22)30-27(21-11-7-4-8-12-21)26(29-24)20-9-5-3-6-10-20/h3-14,19,23H,15-18H2,1-2H3

InChI Key

LSWWCKPXWTZFMV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine with 1,2-Diketones

Reaction of o-phenylenediamine with 1,2-diphenylethanedione in acidic or neutral conditions yields 2,3-diphenylquinoxaline. The carboxylic acid group at position 6 is introduced through directed ortho-metalation or Friedel-Crafts acylation. For example:

  • Substrate : 6-Nitro-2,3-diphenylquinoxaline is reduced to 6-amino-2,3-diphenylquinoxaline, followed by diazotization and hydrolysis to introduce the carboxylic acid group.

  • Yield : ~65–75% after purification via recrystallization.

Synthesis of the Piperidine Moiety

The 1-methylpiperidin-4-amine component is synthesized through:

Reductive Amination of 1-Methylpiperidin-4-one

1-Methylpiperidin-4-one is reacted with methylamine in the presence of sodium cyanoborohydride, yielding N-methyl-1-methylpiperidin-4-amine.

  • Conditions : Methanol solvent, room temperature, 12-hour reaction.

  • Yield : ~80%.

Alternative Route: Nucleophilic Substitution

4-Hydroxy-1-methylpiperidine is treated with thionyl chloride to form 4-chloro-1-methylpiperidine, followed by amination with methylamine.

  • Key Step : 4-Hydroxy-1-methylpiperidine + SOCl₂ → 4-chloro-1-methylpiperidine (85% yield).

Carboxamide Formation

The final step involves coupling 2,3-diphenylquinoxaline-6-carboxylic acid with N-methyl-1-methylpiperidin-4-amine.

Activation of Carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:

  • Conditions : Reflux in anhydrous dichloromethane, 2–4 hours.

  • Yield : >90% for acyl chloride formation.

Amidation with Piperidine Amine

The acyl chloride reacts with N-methyl-1-methylpiperidin-4-amine in the presence of a base (e.g., triethylamine):

  • Conditions : Dichloromethane or THF, 0°C to room temperature, 6–12 hours.

  • Yield : 60–70% after column chromatography.

Optimization and Challenges

Regioselectivity in Quinoxaline Functionalization

Direct functionalization at position 6 requires careful control of reaction conditions. Microwave-assisted synthesis improves regioselectivity and reduces side products.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients.

  • Recrystallization : Ethanol/water mixtures for final carboxamide purification.

Comparative Analysis of Methods

Step Method Yield Key Conditions
Quinoxaline coreCondensation + diazotization65–75%HNO₃, H₂SO₄, Fe/HCl reduction
Piperidine synthesisReductive amination80%NaBH₃CN, MeOH
Carboxamide formationAcyl chloride amidation60–70%SOCl₂, Et₃N, DCM

Industrial-Scale Considerations

  • Continuous Flow Reactors : Patents highlight flow chemistry for quinoxaline condensations, reducing reaction times by 50%.

  • Catalytic Methods : Palladium-catalyzed couplings for introducing phenyl groups improve atom economy.

Critical Research Findings

  • Microwave Assistance : Reduces amidation time from 12 hours to 2 hours with comparable yields.

  • Green Chemistry : Use of ionic liquids (e.g., [BMIM]BF₄) in quinoxaline synthesis enhances sustainability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the quinoxaline core or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, potentially altering the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is investigated for its potential pharmacological properties:

  • Enzyme Inhibition : The compound shows promise as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. Inhibition of NAMPT can lead to decreased NAD+ levels in cancer cells, which may induce cell death .
  • Anticancer Activity : Preliminary studies indicate that quinoxaline derivatives can exhibit cytotoxic effects against various cancer cell lines. Molecular docking studies suggest effective binding to target proteins involved in metabolic pathways .

The compound's unique structure enhances its electronic properties, making it suitable for various medicinal applications:

  • Anti-inflammatory and Analgesic Effects : Research indicates potential anti-inflammatory properties, which are critical in developing treatments for inflammatory diseases .
  • Diuretic Properties : Some quinoxaline derivatives have been studied for their diuretic effects, impacting sodium ion reabsorption in renal tubules .

Case Studies

StudyFocusFindings
Beauparlant et al. (2007)NAMPT InhibitionDemonstrated that NAMPT inhibitors lead to reduced NAD+ levels in cancer cells, promoting apoptosis .
Molecular Docking StudiesBinding AffinityIdentified effective binding interactions between the compound and metabolic enzymes, suggesting potential therapeutic targets .
Antitumor ActivityCytotoxicity AssessmentFound that related quinoxaline compounds exhibit significant cytotoxicity against specific cancer cell lines, supporting further investigation of this compound's antitumor properties .

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets in biological systems. This may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with two structurally related molecules from the evidence, focusing on core structures, substituents, and molecular properties:

Compound Name (Core Structure) Core Heterocycle Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound (Quinoxaline) Quinoxaline 2,3-Diphenyl; N-methyl-N-(1-methylpiperidin-4-yl) carboxamide C28H27N3O* ~421.5* Hydrophobic diphenyl groups; piperidine moiety
N-[3-(azepan-1-yl)propyl]-... (Quinoline) Quinoline 6-(2-methylpiperidin-1-yl)sulfonyl; azepane-propyl chain; oxidanylidene C27H34N4O4S 510.65 Sulfonyl group; azepane ring; higher molecular weight
4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-... (Pyrimidine) Pyrimidine Trifluoromethyl; dioxopiperazine; ethyl group C18H23F3N6O3 428.4 Trifluoromethyl; dioxopiperazine; compact structure

Note: Molecular formula and weight for the target compound are estimated based on structural analysis.

Key Observations:

Core Heterocycles: The target compound uses a quinoxaline core (two nitrogen atoms at 1,4-positions), which is distinct from the quinoline (one nitrogen) in and the pyrimidine (two nitrogens at 1,3-positions) in .

Substituent Profiles :

  • The diphenyl groups in the target compound likely enhance hydrophobicity and π-π stacking interactions, contrasting with the sulfonyl group in ’s compound, which may improve solubility and hydrogen-bonding capacity .
  • The trifluoromethyl group in ’s compound is a hallmark of metabolic stability and electronegativity, absent in the target compound, suggesting divergent pharmacokinetic profiles .

Piperidine Derivatives :

  • All three compounds incorporate piperidine or methylpiperidine moieties, which are common in drug design for their conformational flexibility and ability to engage in hydrogen bonding. However, the target compound’s 1-methylpiperidin-4-yl group is directly linked to the carboxamide, whereas ’s compound attaches piperidine to a pyrimidine ring .

Pharmacological and Physicochemical Implications

  • Lipophilicity: The diphenylquinoxaline core in the target compound likely increases lipophilicity compared to the sulfonyl-containing quinoline derivative () but may reduce it relative to the trifluoromethyl-pyrimidine compound () .
  • Metabolic Stability : The absence of electron-withdrawing groups (e.g., sulfonyl or trifluoromethyl) in the target compound suggests it may undergo faster metabolic clearance than and ’s derivatives .
  • Synthetic Accessibility: The quinoxaline core is synthetically challenging due to the need for regioselective diphenyl substitution, whereas pyrimidine and quinoline derivatives ( and ) may offer simpler synthetic routes .

Research and Application Context

  • Kinase Inhibition: Quinoxaline derivatives are explored as kinase inhibitors due to their planar aromatic systems .
  • Central Nervous System (CNS) Targeting : Piperidine-containing compounds often penetrate the blood-brain barrier, making them candidates for neurotherapeutics .

Biological Activity

N-methyl-N-(1-methylpiperidin-4-yl)-2,3-diphenylquinoxaline-6-carboxamide is a synthetic compound belonging to the quinoxaline family, which has garnered interest due to its potential biological activities. This compound features a quinoxaline core, a piperidine moiety, and a carboxamide group, which are significant for its chemical reactivity and biological interactions. The molecular formula is C28H28N4OC_{28}H_{28}N_{4}O with a molecular weight of 436.5 g/mol .

Structural Characteristics

The unique structure of this compound enhances its electronic properties and solubility, making it suitable for various medicinal applications. The incorporation of both a carboxamide group and a piperidine ring contributes to its potential as an enzyme inhibitor and anti-diabetic agent .

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for several enzymes involved in metabolic pathways. Notably, compounds with similar structures have been investigated for their ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis, which plays a vital role in cellular metabolism and energy homeostasis .

Antitumoral Activity

Quinoxaline derivatives are well-known for their antitumoral properties. Research indicates that certain quinoxaline compounds exhibit cytotoxic effects against various cancer cell lines. For example, tirapazamine (a related compound) is undergoing clinical trials for its antitumor activity . Although specific data on this compound's antitumoral effects are not yet available, its structural characteristics align with those known to exhibit such activity.

Molecular docking studies reveal that this compound can effectively bind to target proteins involved in metabolic pathways. These interactions often involve hydrogen bonding and π-stacking with aromatic residues within enzyme active sites . Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic efficacy.

Case Studies and Research Findings

Study Focus Findings
Cheng et al. (2015)Antibacterial activity of QdNOsIndicated that quinoxaline derivatives induce oxidative stress and DNA damage in bacteria .
Zanetti et al. (2005)Antimycobacterial activityReported good activity of certain quinoxaline derivatives against M. avium paratuberculosis .
Recent Molecular Docking StudiesBinding interactionsShowed effective binding of the compound to metabolic enzymes .

Q & A

Q. What analytical techniques differentiate this compound from its regioisomers or stereoisomers?

  • Methodological Answer :
  • Regioisomers : Compare ¹H NMR aromatic splitting patterns; ortho-substituted phenyl groups show distinct coupling constants (J = 8–10 Hz).
  • Stereoisomers : Employ chiral HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy if the piperidinyl group introduces chirality .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.